molecular formula C5H7NS B3353210 2-methylsulfanyl-1H-pyrrole CAS No. 53391-61-0

2-methylsulfanyl-1H-pyrrole

Cat. No. B3353210
CAS RN: 53391-61-0
M. Wt: 113.18 g/mol
InChI Key: VPNDTMYJCNBLAI-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1H-pyrrole is a chemical compound with the molecular formula C5H7NS . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 2-methylsulfanyl-1H-pyrrole involves several steps. The Journal of Organic Chemistry provides a reference for its synthesis . Pyrrole synthesis often involves reactions such as the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method .


Molecular Structure Analysis

The molecular structure of 2-methylsulfanyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The sulfur atom is attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

Pyrrole, the parent compound of 2-methylsulfanyl-1H-pyrrole, undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft Acylation, Kolbe-Schmitt Carboxylation, Reimer-Tiemann Reaction, and others .


Physical And Chemical Properties Analysis

The physical properties such as melting point, boiling point, density, and refractive index of 2-methylsulfanyl-1H-pyrrole are not available . The molecular weight is 113.183 g/mol .

Scientific Research Applications

Biomedicine

The compound has been used in the development of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment with controlled dimension, morphology, and composition . These CNSs show appealing applications in biomedicine .

Photocatalysis

The combination of methylthio-chemistry and living crystallization-driven self-assembly (CDSA) opens a new avenue to generate multi-functional CNSs for widespread applications from biomedicine to photocatalysis . The attractive opto-electronic/photocatalytic properties of π-conjugated units make this possible .

Microelectronics

The CNSs developed using this compound also find applications in microelectronics . The controlled dimension, morphology, and composition of these CNSs make them suitable for use in this field .

Antibacterial Activity

Interestingly, the ribbon-like micelles with positively charged shells exhibit antibacterial activity against E. coli . This is due to the ease of modification of PMTPA-based shell and attractive opto-electronic/photocatalytic properties of π-conjugated units .

Organic Synthesis

2-(Methylthio)-1H-pyrrole is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds .

Pharmaceuticals and Agrochemicals

This compound is also used in the synthesis of pharmaceuticals and agrochemicals . Its unique properties make it a valuable component in these fields .

Safety and Hazards

While specific safety and hazard information for 2-methylsulfanyl-1H-pyrrole is not available, pyrrole, a related compound, is considered hazardous. It is flammable, and its vapors may form explosive mixtures with air. It is also toxic if swallowed and causes serious eye damage .

Future Directions

The future directions for 2-methylsulfanyl-1H-pyrrole could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As pyrrole derivatives are known to exhibit diverse biological activities, there could be potential for 2-methylsulfanyl-1H-pyrrole in biomedical applications .

properties

IUPAC Name

2-methylsulfanyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-7-5-3-2-4-6-5/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNDTMYJCNBLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451553
Record name 2-methylthiopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfanyl-1H-pyrrole

CAS RN

53391-61-0
Record name 2-methylthiopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How are 2-methylsulfanyl-1H-pyrrole derivatives synthesized?

A1: One synthetic route involves the reaction of specific imidazole derivatives with dimethyl acetylenedicarboxylate (DMAD) []. This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, ultimately yielding 2-methylsulfanyl-1H-pyrrole-3,4-dicarboxylate derivatives and benzonitriles. It's important to note that the success of this synthesis depends heavily on the substituents present on the imidazole ring [].

Q2: What is the significance of studying the mass spectra of these compounds?

A2: Mass spectrometry provides valuable insights into the structure and fragmentation patterns of molecules. By analyzing the mass spectra of various 2-methylsulfanyl-1H-pyrrole derivatives, researchers can gain a deeper understanding of their structural characteristics and potential reactivity [, ]. This information can be crucial for designing further synthetic strategies or exploring potential applications.

Q3: Are there any specific structural requirements on the imidazole starting material for successful synthesis of the pyrrole derivatives?

A3: Yes, the research indicates that only a limited number of di- and tri-substituted imidazole derivatives are suitable starting materials []. Successful synthesis was observed with imidazoles bearing an amino or alkylidene- or arylmethylene-amino group at the 1-position, a substituted mercapto group at the 2-position, and an aryl group at the 4-position. Changes in the substituents or their positions generally inhibited the reaction.

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